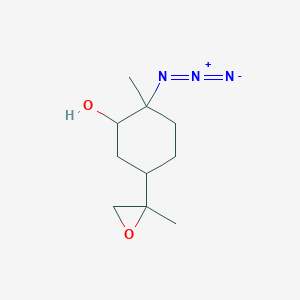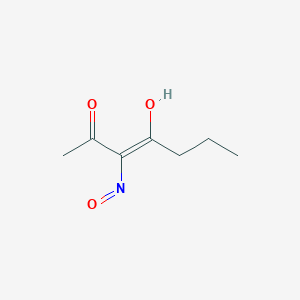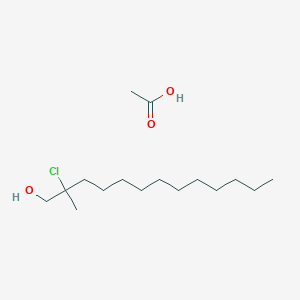
Acetic acid;2-chloro-2-methyltridecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-chloro-2-methyltridecan-1-ol is a compound that combines the properties of acetic acid and a chlorinated alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-chloro-2-methyltridecan-1-ol typically involves the chlorination of 2-methyltridecan-1-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in 2-chloro-2-methyltridecan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorinated alcohol can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alcohols, amines, or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-chloro-2-methyltridecan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Wirkmechanismus
The mechanism of action of acetic acid;2-chloro-2-methyltridecan-1-ol involves its interaction with specific molecular targets and pathways. The chlorinated alcohol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The acetic acid moiety may also contribute to the compound’s overall reactivity and interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropan-1-ol: A similar chlorinated alcohol with a shorter carbon chain.
Acetic acid;2-chloroethanol: Another compound combining acetic acid with a chlorinated alcohol.
Uniqueness
Acetic acid;2-chloro-2-methyltridecan-1-ol is unique due to its longer carbon chain and specific substitution pattern, which may confer distinct chemical and biological properties compared to shorter-chain analogs
Eigenschaften
CAS-Nummer |
65818-12-4 |
|---|---|
Molekularformel |
C16H33ClO3 |
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
acetic acid;2-chloro-2-methyltridecan-1-ol |
InChI |
InChI=1S/C14H29ClO.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-14(2,15)13-16;1-2(3)4/h16H,3-13H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
WSHKRYKJXPNHND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)(CO)Cl.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


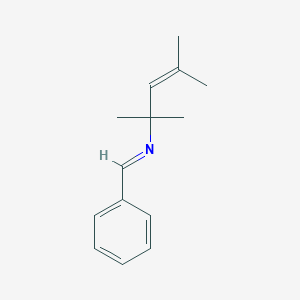


![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
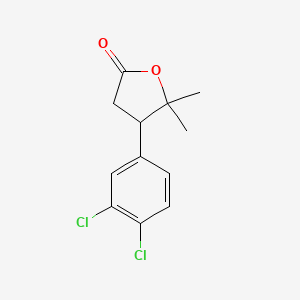
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
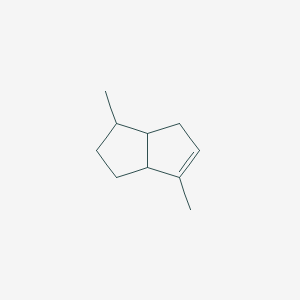
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
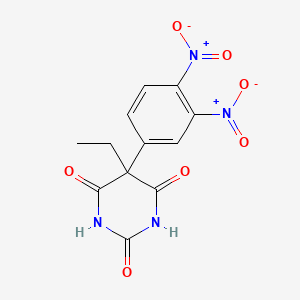
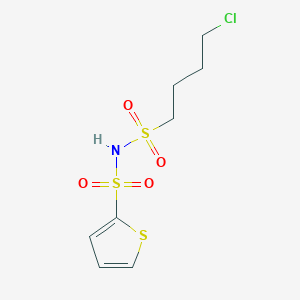
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
